3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H11IN2O2 This compound is characterized by the presence of an iodine atom, a nitro group, and an isobutyl group attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrrolo[2,3-b]pyridine precursor, followed by nitration and subsequent alkylation to introduce the isobutyl group. The reaction conditions often involve the use of iodine reagents, nitrating agents such as nitric acid, and alkylating agents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isobutyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-b]pyridines, amino derivatives, and oxidized products such as alcohols and acids .
Scientific Research Applications
3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-3-nitrobenzene: Similar in structure but lacks the pyrrolo[2,3-b]pyridine core.
3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the isobutyl group but shares the pyrrolo[2,3-b]pyridine core and nitro group.
7-Azaindole: Another heterocyclic compound with different substitution patterns
Uniqueness
3-Iodo-1-isobutyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its iodine, nitro, and isobutyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and potential therapeutic development .
Properties
IUPAC Name |
3-iodo-1-(2-methylpropyl)-4-nitropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O2/c1-7(2)5-14-6-8(12)10-9(15(16)17)3-4-13-11(10)14/h3-4,6-7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBBGRPXYGLIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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